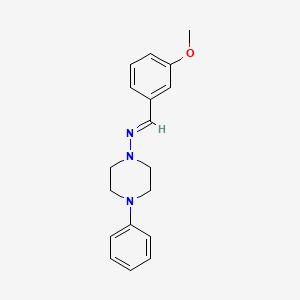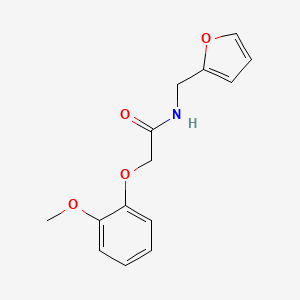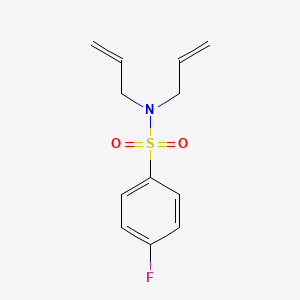
N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.168462302 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivities of Mannich Bases with Piperazines
Mannich bases, including those related to N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine, have been synthesized and assessed for various bioactivities. A study synthesized new Mannich bases with substituted piperazines and evaluated their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated significant selectivity and potency, suggesting their potential as lead compounds for further drug development and evaluation in related fields (Gul et al., 2019).
Synthesis and Evaluation of Piperazine Sigma Receptor Ligands
Another research area explores the synthesis and evaluation of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands. These compounds have been shown to influence cocaine-induced changes in locomotor activity in mice, indicating potential therapeutic applications in managing cocaine addiction (Sage et al., 2013).
Antiviral Applications
Research into bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrates the antiviral applications of piperazine derivatives. These compounds have shown significant potency against HIV-1, with some undergoing clinical evaluation for their therapeutic potential (Romero et al., 1994).
Oxidative Removal Techniques
Studies on the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones with cerium(IV) diammonium nitrate under mild conditions highlight the relevance of these compounds in synthetic chemistry, providing insights into novel synthetic approaches and modification techniques (Yamaura et al., 1985).
Serotonergic Neurotransmission Studies
Piperazine derivatives have been employed in the study of serotonergic neurotransmission with positron emission tomography (PET), showcasing their utility in neuroscientific research. Specifically, [18F]p-MPPF, a 5-HT1A antagonist, has been used to investigate the serotonergic system in various animal models and humans, contributing to our understanding of neurological disorders and potential therapeutic avenues (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
(E)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-22-18-9-5-6-16(14-18)15-19-21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHMIFVXFLMUMP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE](/img/structure/B5536395.png)
![2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide](/img/structure/B5536402.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B5536430.png)

